Direct Head-to-Head Comparison: RI-Stad-2 Binds PKA-RI Isoforms with High Affinity, in Contrast to STAD-2 Which is Exclusively a PKA-RII Disruptor
RI-Stad-2 demonstrates high-affinity binding specifically to the type I regulatory subunits of PKA (RIα and RIβ), with no reported binding to the type II regulatory subunit (RII). This contrasts sharply with the comparator STAD-2, which is a potent and selective disruptor of PKA-RII but does not interact with PKA-RI [1]. The quantitative difference is a matter of exclusive binding selectivity for different PKA isoforms.
| Evidence Dimension | Binding affinity and isoform selectivity for PKA regulatory subunits |
|---|---|
| Target Compound Data | KD = 6.2 nM for PKA-RIα; KD = 12.1 nM for PKA-RIβ; No binding to PKA-RII |
| Comparator Or Baseline | STAD-2: Kd = 6.2 nM for PKA-RII; No binding to PKA-RI |
| Quantified Difference | Complete reversal of isoform selectivity. RI-Stad-2 is selective for Type I PKA (RIα/β), while STAD-2 is selective for Type II PKA (RII). |
| Conditions | In vitro binding affinity assays (e.g., fluorescence polarization or surface plasmon resonance) using purified PKA regulatory subunits. |
Why This Matters
This difference is critical for experimental design, as it ensures that only RI-Stad-2 can be used to specifically probe the functions of anchored type I PKA signaling complexes without confounding effects on type II PKA pathways.
- [1] Wang, Y.; Ho, T. G.; Franz, E.; Hermann, J. S.; Smith, F. D.; Hehnly, H.; Esseltine, J. L.; Hanold, L. E.; Murph, M. M.; Bertinetti, D.; Scott, J. D.; Herberg, F. W.; Kennedy, E. J. PKA-Type I Selective Constrained Peptide Disruptors of AKAP Complexes. ACS Chem. Biol. 2015, 10 (6), 1502-1510. View Source
